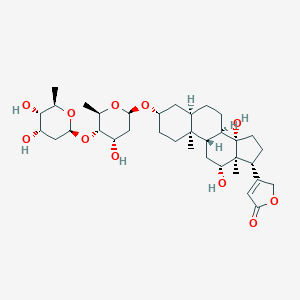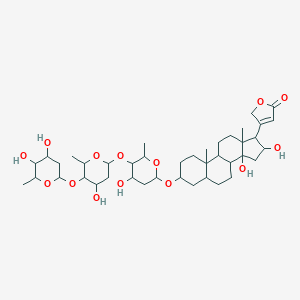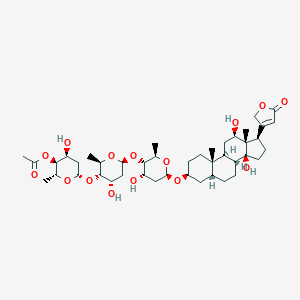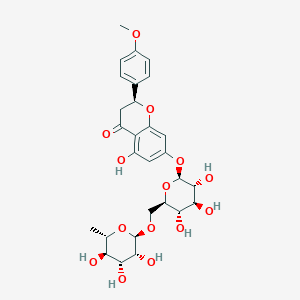
Didymin
説明
Didymin, also known as isosakuranetin 7-O-rutinoside, is a dietary flavonoid glycoside primarily found in citrus fruits. Traditionally, it has been used in Asian countries as a dietary antioxidant. Recent studies have revealed its potential therapeutic applications in various diseases, including cancer, neurological disorders, liver diseases, and cardiovascular diseases .
科学的研究の応用
Didymin has been extensively studied for its potential therapeutic applications:
Chemistry: this compound is used as a model compound in studies of flavonoid chemistry and its interactions with other molecules.
Biology: It has been shown to modulate various biological pathways, including those involved in inflammation and oxidative stress.
Medicine: this compound exhibits potential in treating diseases such as cancer, diabetes, and cardiovascular disorders. .
作用機序
ディジミンは、複数のメカニズムを通じてその効果を発揮します。
分子標的: ディジミンは、Sirt1、PI3K、Aktなどのさまざまなシグナル伝達分子を標的にします。
6. 類似の化合物との比較
ディジミンは、その特定の分子構造と生物学的活性のために、フラボノイド配糖体の中でユニークです。類似の化合物には、以下のようなものがあります。
ルテオリン: 抗酸化作用と抗炎症作用を持つ別のフラボノイドです。
ケルセチン: 抗癌作用と抗炎症作用で知られています。
ポンシリン: 抗酸化作用が類似したフラボノイド配糖体です.
ディジミンは、その幅広い治療用途と複数の生物学的経路を調節する能力により、将来の研究開発のための有望な化合物です。
生化学分析
Biochemical Properties
Didymin has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with Sirt1, a protein that plays a key role in cellular regulation . This compound triggers downstream pathways that enhance mitochondrial biogenesis and function, regulate insulin secretion, and alleviate inflammation and apoptosis .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For example, it has been shown to reduce postprandial glycemia and enhance 30-minute postprandial insulin levels in mice with impaired glucose tolerance . It also reduces inflammation and apoptosis in pancreatic beta cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It promotes Sirt1 expression and directly binds to and activates Sirt1, triggering downstream pathways that enhance mitochondrial biogenesis and function . It also regulates insulin secretion and alleviates inflammation and apoptosis .
Temporal Effects in Laboratory Settings
This compound is still in the initial stage of laboratory research and development, and there is still no consistent clinical data . It has been observed that this compound reduces postprandial glycemia and enhances 30-minute postprandial insulin levels in mice with impaired glucose tolerance .
Dosage Effects in Animal Models
This compound has shown a significant antiproliferative effect in lung cancer cells in a dose-dependent manner . The half maximal inhibitory concentration (IC50) values of this compound were 12.57 μM and 11.06 μM in A549 and H460 cancer cells .
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it has been found to enhance mitochondrial biogenesis and function, which are key aspects of cellular metabolism .
準備方法
合成経路と反応条件: ディジミンは、イソサクラネチンとルチノースのグリコシル化によって合成できます。反応には、通常、グリコシルドナーと触媒が用いられ、制御された条件下で反応が行われ、グリコシド結合の形成が保証されます。
工業生産方法: ディジミンの工業生産は、通常、柑橘類、特に果皮からの抽出によって行われます。 抽出プロセスには、溶媒抽出、精製、結晶化などの工程が含まれ、高純度のディジミンが得られます .
反応の種類:
酸化: ディジミンは酸化反応を受け、しばしばキノンやその他の酸化された誘導体の形成につながります。
還元: ディジミンの還元反応は、通常、フラボノイド構造をより還元された形態に変換することを伴います。
置換: ディジミンは置換反応に参加することができ、フラボノイド構造の官能基が他の基に置き換えられます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤がしばしば使用されます。
置換: 置換反応には、特定の条件下でハロゲンや求核剤などの試薬が関与する可能性があります。
形成される主な生成物: これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化によってキノンが生成される一方、還元によって還元されたフラボノイド誘導体が生成される可能性があります .
4. 科学研究の応用
ディジミンは、その潜在的な治療用途について広く研究されてきました。
類似化合物との比較
Didymin is unique among flavonoid glycosides due to its specific molecular structure and biological activities. Similar compounds include:
Luteolin: Another flavonoid with antioxidant and anti-inflammatory properties.
Quercetin: Known for its anticancer and anti-inflammatory effects.
Poncirin: A flavonoid glycoside with similar antioxidant properties.
This compound stands out due to its broad range of therapeutic applications and its ability to modulate multiple biological pathways, making it a promising compound for future research and development.
特性
IUPAC Name |
5-hydroxy-2-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34O14/c1-11-21(31)23(33)25(35)27(39-11)38-10-19-22(32)24(34)26(36)28(42-19)40-14-7-15(29)20-16(30)9-17(41-18(20)8-14)12-3-5-13(37-2)6-4-12/h3-8,11,17,19,21-29,31-36H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCRQBAILCLJGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)OC)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Didymin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029482 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
14259-47-3 | |
| Record name | Didymin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029482 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
211 - 213 °C | |
| Record name | Didymin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029482 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


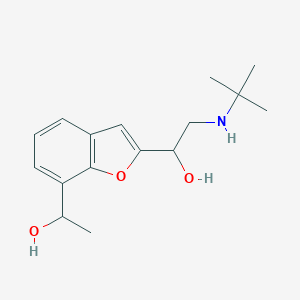
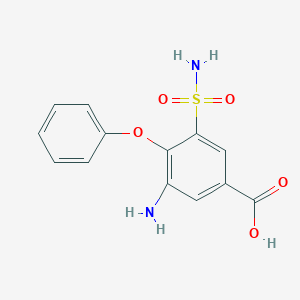
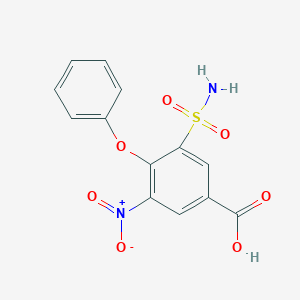
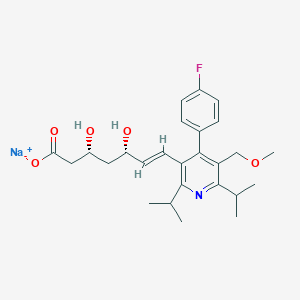
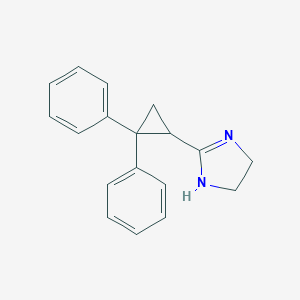
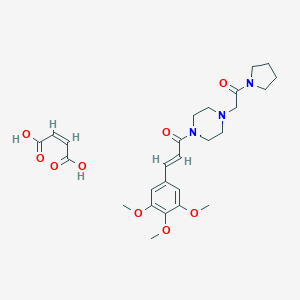
![Ethyl 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropionate](/img/structure/B194482.png)
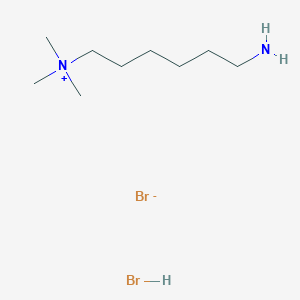
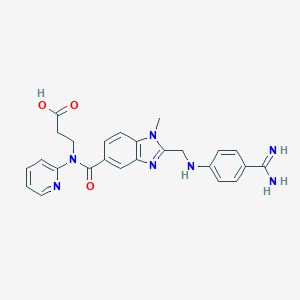
![Ethyl 3-(2-(((4-cyanophenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B194498.png)
![3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid](/img/structure/B194506.png)
